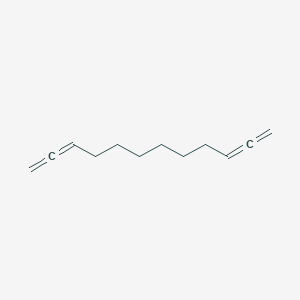

Dodeca-1,2,10,11-tetraene

Description

Structure

3D Structure

Properties

CAS No. |

182364-13-2 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

InChI |

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h5-6H,1-2,7-12H2 |

InChI Key |

HGBVBHPYHOSZGV-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CCCCCCCC=C=C |

Origin of Product |

United States |

Fundamental Structural Characteristics and Reactivity Principles of Allene Moieties in Dodeca 1,2,10,11 Tetraene

Orthogonal π-Bonding Systems and Hybridization

The defining feature of an allene (B1206475) group is the presence of a central carbon atom that forms double bonds with two adjacent carbon atoms. This arrangement dictates a specific and intriguing bonding and hybridization scheme. In each allene unit of dodeca-1,2,10,11-tetraene (C1-C2-C3 and C10-C11-C12), the central carbon atom (C2 and C11) is sp-hybridized, while the terminal carbon atoms (C1, C3, C10, and C12) are sp²-hybridized. wikipedia.orgvedantu.comdoubtnut.com

The sp-hybridized central carbon forms two sigma (σ) bonds, one with each of the adjacent sp²-hybridized carbons. The remaining two p-orbitals on the central carbon are unhybridized and are oriented perpendicularly to each other. Each of these p-orbitals overlaps with a p-orbital on one of the terminal sp² carbons to form two separate π-bonds. chemistrysteps.com A crucial consequence of this arrangement is that the two π-bonding systems within a single allene unit are orthogonal to each other, lying in planes that are mutually perpendicular. msu.edulumenlearning.com This orthogonality prevents conjugation between the two double bonds of the allene group.

The geometry of the allene group is linear with respect to the three carbon atoms (C1-C2-C3 and C10-C11-C12), with a bond angle of approximately 180°. wikipedia.org The substituents attached to the terminal carbons lie in planes that are twisted at 90° to each other. wikipedia.org

| Property | Central Carbon (C2, C11) | Terminal Carbons (C1, C3, C10, C12) |

| Hybridization | sp | sp² |

| Geometry | Linear | Trigonal Planar |

| Bond Angles | ~180° (C-C-C) | ~120° (H-C-H/H-C-C) |

Axial Chirality and Stereochemical Implications

A significant consequence of the unique geometry of allenes is the potential for axial chirality. Unlike central chirality, which arises from a stereocenter, axial chirality results from the non-planar arrangement of substituents around a chiral axis. scribd.comnumberanalytics.com For an allene to be chiral, each of the terminal carbon atoms must be bonded to two different substituents. masterorganicchemistry.com

Electronic Structure and Delocalization Considerations in Non-conjugated Systems

The electronic structure of this compound is characterized by the presence of two isolated allene systems separated by a saturated seven-carbon chain. The π-bonds within each allene group are orthogonal, which prevents electronic communication or delocalization between them. lumenlearning.com This lack of conjugation within each allene unit means they behave as isolated dienes.

Furthermore, the significant separation between the two allene moieties at positions 1,2 and 10,11 of the dodecane (B42187) chain ensures that there is no electronic interaction or delocalization between them. The intervening saturated alkyl chain acts as an insulator, preventing any through-bond or through-space conjugation. Therefore, the electronic properties of this compound are essentially the sum of the properties of two independent allene units.

Synthetic Methodologies for Dodeca 1,2,10,11 Tetraene and Analogous Bisallenes

Direct Synthesis of Dodeca-1,2,10,11-tetraene

The synthesis of this compound and related bisallenes can be achieved through several modern catalytic approaches. These methods leverage multi-component reactions and transition metal catalysis to construct the unique bisallene framework.

A novel and efficient method for the utilization of this compound is through a palladium(0)-catalyzed three-component coupling polymerization. acs.orgresearchgate.net This reaction involves the coupling of the bisallene, an aryl dihalide, and a nucleophile to form a polymer with a poly(arylene-vinylene) backbone featuring pendant functional groups. acs.orgbeilstein-journals.org This multicomponent polymerization (MCP) strategy is highly effective for creating functional macromolecules from simple monomers in a single step. researchgate.nettitech.ac.jp

In a representative reaction, this compound (1) is reacted with an aryl dihalide such as 4,4'-diiodobiphenyl (B1208875) and a nucleophile like sodium diethyl malonate. acs.orgresearchgate.net The polymerization is catalyzed by a palladium complex and proceeds via a π-allylpalladium intermediate. acs.org The resulting polymer is obtained in high yield, and its structure is confirmed through spectroscopic methods, which show that the double bonds in the polymer backbone are predominantly of the E-isomer configuration. acs.orgresearchgate.net The molecular weight of the resulting polymer can be influenced by the concentration of the palladium catalyst. acs.org

| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Mn (Daltons) | Ref |

| This compound, 4,4'-diiodobiphenyl, Sodium diethyl malonate | Pd(dba)₂, P(o-tol)₃ | 1,4-Dioxane (B91453), 80 °C, 48h | Polymer with substituted poly(arylene-vinylene) backbone | 97% | 11,100 | acs.org, researchgate.net |

| This compound, Various aryl dihalides, Various nucleophiles | Palladium(0) catalyst | Varies | Polymers with functional moieties (e.g., polyoxyethylene chains) on the side chains | High | N/A | titech.ac.jp |

Table 1: Summary of Multi-component Coupling Polymerization of this compound.

The synthesis of bisallenes, including analogs of this compound, often relies on transition metal-catalyzed coupling reactions. beilstein-journals.org These methods are among the most versatile for preparing substituted, conjugated bisallenes, typically through the coupling of two C₃-units. beilstein-journals.org Palladium catalysis is particularly prominent in this area. For instance, a Pd-catalyzed three-component coupling polymerization of 1,4-bis(propadienyl)benzene, an aromatic analog, with difunctionalized aromatics and nucleophiles yields a new class of substituted poly(arylene-vinylene) polymers. beilstein-journals.org

The previously mentioned three-component polymerization of this compound is a prime example of a transition metal-catalyzed reaction. acs.orgresearchgate.net The palladium catalyst is crucial for activating the substrates and facilitating the C-C bond formation that constitutes the polymer backbone. acs.org Research in this field focuses on developing various multi-component polycondensation methods using transition metal catalysts to create polymers with regulated monomer sequences and sophisticated structures from simple starting materials. titech.ac.jp

Cycloaddition reactions of bisallenes are powerful tools for generating molecular complexity and constructing polycyclic systems with high atom economy. nih.gov These reactions, particularly [2+2] and [4+2] cycloadditions, are widely applied to bisallene substrates that are analogous in structure to this compound. researchgate.netrsc.org

Several transition metals, including Copper, Nickel, and Rhodium, have been shown to catalyze these transformations effectively.

[2+2] Cycloadditions : The thermal reaction of 1,4-bisallenes can be promoted by a Copper salt and an amine to selectively form bicyclo[4.2.0]octadiene frameworks, suppressing other rearrangement pathways. nih.gov Nickel(0) catalysts with specific ligands like xantphos (B1684198) can also induce the [2+2] cycloaddition of simple bisallenes to yield "head to head" cycloadducts. researchgate.net In some cases, this can be part of a sequential [2+2]-[4+2] cycloaddition to form complex tricyclic compounds stereoselectively. researchgate.net

[4+2] and [4+3] Cycloadditions : Rhodium catalysts can promote intermolecular [4+2] cycloadditions between vinyl allenes and alkynes. rsc.org Intramolecular cycloadditions are also well-explored; for example, PtCl₂ is an effective catalyst for the intramolecular [4+3] cycloaddition of allene-dienes to create seven-membered carbocycles. rsc.org

| Cycloaddition Type | Catalyst System | Substrate Type | Product Type | Ref |

| [2+2] | Cu salt/amine | 1,4-Bisallenes | Bicyclo[4.2.0]octadiene | nih.gov |

| [2+2] | Ni(0)/xantphos | Bisallenes | Bicyclo[4.2.0]octadiene | researchgate.net |

| [4+2] | Rh(I) complex | Vinyl allenes + Alkynes | Benzene derivatives | rsc.org |

| [4+3] | PtCl₂ | Allene-dienes | Seven-membered carbocycles | rsc.org |

| [6+2] | Cobalt(II)/Zn | COTT + Terminal allenes | Tricyclic tetraenes | rsc.org |

Table 2: Overview of Cycloaddition Strategies for Analogous Bisallenes.

General Synthetic Strategies for Allene (B1206475) Derivatives

Beyond the direct synthesis of specific bisallenes, a broad range of catalytic methods has been developed for the synthesis of allene derivatives in general. These strategies focus on achieving high levels of stereocontrol to produce axially chiral allenes and on advanced cross-coupling reactions to install diverse substituents.

The synthesis of axially chiral allenes is a significant challenge in organic chemistry, and numerous catalytic enantioselective methods have been developed to address it. acs.org Chiral allenes are valuable building blocks and are present in many natural products. benthamdirect.com

Copper-Catalyzed Synthesis : Copper-hydride catalyzed semireduction of conjugated enynes can produce highly enantioenriched 1,3-disubstituted allenes with excellent yields and enantiomeric ratios. acs.org Another approach uses a copper-catalyzed reaction of propargylic dichlorides with Grignard reagents, employing chiral SimplePhos ligands to achieve high enantioselectivity in the formation of chloroallenes. organic-chemistry.org

Palladium-Catalyzed Synthesis : Palladium catalysts, in conjunction with chiral ligands like (R)-(−)-DTBM-SEGPHOS, are used for the asymmetrization of racemic 2,3-allenylic carbonates with malonates, affording 1,3-disubstituted chiral allenes with high enantiomeric excess (90–96% ee). d-nb.info

Organocatalytic Synthesis : Asymmetric organocatalysis has emerged as a powerful method for synthesizing the most challenging class, axially chiral tetrasubstituted allenes. rsc.org This approach utilizes chiral organocatalysts such as phase-transfer catalysts, peptides, and chiral phosphoric acids to control regio- and stereoselectivity, leading to highly functionalized and enantiopure allenes. benthamdirect.comrsc.org

| Catalytic System | Precursors | Chiral Source | Product Type | Enantioselectivity (ee) | Ref |

| Copper/SimplePhos | Propargylic dichlorides + Grignard reagents | Chiral SimplePhos ligand | Axially chiral chloroallenes | Up to 96% | organic-chemistry.org |

| Copper Hydride | Conjugated enynes | Chiral ligand (LCuH) | 1,3-disubstituted allenes | >99:1 er | acs.org |

| Palladium | Racemic 2,3-allenylic carbonates + malonates | (R)-(−)-DTBM-SEGPHOS ligand | 1,3-disubstituted allenes | 90-96% | d-nb.info |

| Organocatalysis | Various (e.g., additions to cumulenolates) | Chiral phosphoric acids, peptides, etc. | Tetrasubstituted allenes | High | rsc.org |

Table 3: Comparison of Catalytic Enantioselective Methods for Axially Chiral Allene Synthesis.

Cross-coupling reactions are fundamental to modern organic synthesis, and several advanced methodologies have been tailored for the preparation of multi-substituted allenes. These methods often provide access to complex structures that are difficult to obtain through traditional means.

Palladium-Catalyzed Allene-Allene Coupling : A highly selective palladium-catalyzed oxidative cross-coupling between two different allenes has been developed. nih.govacs.org This reaction uses an allyl substituent on one allene as a directing group to enable selective C-H activation, leading to the formation of functionalized benthamdirect.comdendralenes, a class of branched, conjugated oligoenes. nih.govacs.org

Palladium-Catalyzed Organometallic Coupling : Tri- and tetrasubstituted allenes can be synthesized efficiently through the palladium-catalyzed cross-coupling of in situ generated allenyl/propargyl-lithium species with aryl bromides. researchgate.net Another convenient method involves the palladium-catalyzed reaction of propargyl acetates with organoaluminum reagents, which produces multi-substituted allenes in excellent yields and with high regioselectivity. thieme-connect.com

Titanium-Mediated Allene-Alkyne Coupling : A site- and stereoselective cross-coupling of allenes and alkynes can be achieved using a titanium-based system. This method allows for the convergent synthesis of substituted 1,4-dienes and cross-conjugated trienes. nih.gov

| Methodology | Catalyst System | Coupling Partners | Product Type | Key Features | Ref |

| Oxidative Allene-Allene Coupling | Pd(OAc)₂ / BQ (oxidant) | Two distinct allenes (one with directing group) | benthamdirect.comDendralenes | Site-selective allenic C-H activation | nih.gov, acs.org |

| Organolithium Cross-Coupling | Pd / SPhos or XPhos | Allenyl/propargyl-lithium + Aryl bromides | Tri- and tetrasubstituted allenes | Avoids prior transmetalation | researchgate.net |

| Organoaluminum Cross-Coupling | Pd(PPh₃)₂Cl₂ / Ph₃P | Propargyl acetates + Organoaluminum reagent | Tri- or tetrasubstituted allenes | High yields (83–94%) and regioselectivity | thieme-connect.com |

| Allene-Alkyne Cross-Coupling | ClTi(OiPr)₃ / c-C₅H₉MgCl | Allenic alcohols + Internal alkynes | Substituted 1,4-dienes and trienes | Stereoselective, convergent synthesis | nih.gov |

Table 4: Summary of Advanced Cross-Coupling Methods for Allene Synthesis.

Ruthenium(0)-Catalyzed Approaches to Polyenes

Ruthenium(0) complexes have emerged as versatile and efficient catalysts for the construction of polyene systems. These catalysts facilitate a variety of transformations, including the dimerization and cross-dimerization of alkynes and dienes, which offer direct pathways to conjugated polyenes. While a specific ruthenium(0)-catalyzed synthesis of this compound is not extensively documented, analogous methodologies for the synthesis of structurally related bisallenes and other polyenes provide significant insight into potential synthetic strategies.

Ruthenium-catalyzed reactions often proceed under mild conditions and exhibit a high degree of stereoselectivity, making them attractive for the synthesis of complex organic molecules. researchgate.net These approaches are particularly valuable for creating conjugated systems, which are important substructures in many biologically active compounds and functional materials. researchgate.net

One of the key strategies involves the Ru(0)-catalyzed cross-dimerization of internal alkynes with conjugated dienes. researchgate.netresearchgate.net This method allows for the stereoselective syn-insertion of an alkyne into the terminal C-H bond of a conjugated diene, leading to the formation of conjugated trienes. researchgate.net A notable example is the reaction of internal alkynes with 1,3-butadiene, which can be extended to produce conjugated tetraenes by coupling two equivalents of the internal alkyne with the diene. researchgate.net This reaction proceeds efficiently at room temperature, demonstrating the utility of Ru(0) catalysis for building extended π-systems. researchgate.net

Furthermore, ruthenium catalysts have been employed in the cycloisomerization of bisallenes. researchgate.net For instance, 1,5-bisallenes can undergo transition metal-catalyzed cycloisomerization to yield a variety of carbo- and heterocyclic ring systems. researchgate.net While the goal for this compound synthesis is to form a linear polyene, the principles of ruthenium-allene interaction are highly relevant.

The catalytic cycle for these transformations typically involves the formation of a ruthenacycle intermediate. researchgate.net For instance, in the dimerization of alkynes and dienes, a ruthenacyclopentene or a related metallacycle is proposed as a key intermediate that, upon further reaction and reductive elimination, yields the polyene product. researchgate.netnih.gov

The choice of the ruthenium catalyst and reaction conditions can significantly influence the outcome of the reaction. Commonly used ruthenium precursors include Ru(0) complexes like [Ru(η6-naphthalene)(η4-1,5-COD)] and Ru(II) precatalysts that are reduced in situ to the active Ru(0) species. researchgate.netrsc.org The presence and nature of ligands, such as phosphines, can also play a crucial role in controlling the selectivity and efficiency of the catalytic process. nih.gov

Table of Ruthenium-Catalyzed Polyene Synthesis

The following table summarizes representative examples of ruthenium-catalyzed reactions for the synthesis of polyenes, illustrating the scope of substrates and the types of catalysts employed.

| Catalyst | Substrates | Product Type | Yield (%) | Reference |

| [Ru(η6-C10H8)(η4-1,5-COD)] / MeCN | 1,3-Butadiene, 3-Hexyne (2 equiv.) | Conjugated Tetraene | 92 | researchgate.net |

| Ru(0) catalyst | Unsymmetrically substituted internal alkynes, Conjugated dienes | Conjugated Triene | - | researchgate.net |

| Grubbs First-Generation Catalyst | Thioamides, α-Diazodicarbonyl compounds | Enaminones | - | nih.gov |

| [Ru(η3:η2:η3-C12H18)Cl2] | Allylic alcohols | Carbonyl compounds | - | rsc.org |

| Ru-MACHO-BH | 1,2-diols, Malonates | γ-Butyrolactones | - | rsc.org |

Reaction Mechanisms and Chemical Transformations of Dodeca 1,2,10,11 Tetraene

Cycloaddition Chemistry of Bisallenes

Cycloaddition reactions are powerful tools for ring formation. In bisallenes like Dodeca-1,2,10,11-tetraene, the allene (B1206475) units can act as 2π or 4π components, leading to various cyclic architectures.

This compound can participate as the 2π component in higher-order cycloadditions. A notable example is its reaction with 1,3,5-cycloheptatriene, a 6π system, in the presence of a titanium-based catalyst. rsc.org This reaction proceeds via a [6π+2π]-cycloaddition mechanism to yield bis(endo-bicyclo[4.2.1]nona-2,4-dienes) linked by the polymethylene spacer. rsc.org The catalysis, employing a TiCl₄–Et₂AlCl system, is crucial for activating the substrates. rsc.org

The general mechanism for metal-mediated [6π+2π] cycloadditions involves the coordination of the metal to both the 6π and 2π components. core.ac.uk For allenes, the metal complex, such as a Cr(0) complex, coordinates to one of the double bonds of the allene and to the cycloheptatriene. core.ac.uk This coordination facilitates the concerted or stepwise formation of the new carbon-carbon bonds, leading to the bicyclic [4.2.1]nonane framework. The regioselectivity of the addition is often controlled by steric and electronic factors of the allene substituents. core.ac.uk

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

| This compound | 1,3,5-Cycloheptatriene | TiCl₄–Et₂AlCl | Bis(endo-bicyclo[4.2.1]nona-2,4-dien-7-yl)hexane | 69-86 | rsc.org |

Table 1: Example of [6π+2π]-Cycloaddition involving this compound.

Depending on the reaction conditions and catalytic system, bisallenes can undergo divergent cycloaddition reactions, primarily [4+2] (Diels-Alder type) and [2+2] cycloadditions. thieme-connect.comresearchgate.net

[4+2] Cycloaddition: In this mode, one of the allene groups and an adjacent double bond from the second allene unit can formally act as a 4π diene system. However, a more common pathway involves the bisallene reacting with a suitable dienophile. Vinylallenes, which are structurally related, are known to be more reactive as Diels-Alder dienes than simple buta-1,3-dienes. researchgate.net

[2+2] Cycloaddition: This pathway leads to the formation of four-membered rings. Nickel-catalyzed intramolecular [2+2] cycloadditions of bisallenes are well-documented. thieme-connect.comacs.org For instance, in the presence of a Ni(0) catalyst with a specific phosphine (B1218219) ligand like xantphos (B1684198), simple bisallenes can form "head-to-head" cycloadducts, yielding 1,2-bismethylenecyclobutane derivatives. acs.org These reactions are often highly regio- and stereoselective. acs.org The choice between a [4+2] and a [2+2] pathway can be directed by the choice of catalyst; Ni(0) complexes tend to promote [4+2] reactions, whereas Ni(II) salts can be key for the [2+2] pathway. thieme-connect.com

| Cycloaddition Mode | Typical Catalyst | Product Type | Mechanistic Feature | Reference |

| [4+2] | Ni(0) complex or thermal | Six-membered ring (Cyclohexene derivative) | Concerted mechanism involving a 4π and a 2π system. | thieme-connect.comresearchgate.net |

| [2+2] | Ni(II) salt or Ni(0)/xantphos | Four-membered ring (Cyclobutane derivative) | Involves oxidative cyclization to a nickelacyclopentane intermediate followed by reductive elimination. | thieme-connect.comacs.org |

Table 2: Comparison of Divergent Cycloaddition Modes in Bisallenes.

Transition Metal-Catalyzed Functionalizations

The reactivity of the allene units in this compound is significantly expanded through transition metal catalysis, enabling a range of functionalization reactions that are otherwise difficult to achieve.

Palladium-catalyzed oxidative cross-coupling provides a powerful method for C-C bond formation directly from C-H bonds. nih.gov In the context of allenes, this allows for the coupling of two different allene units. The general mechanism for the oxidative cross-coupling of an enallene with a directing-group-free allene involves several steps. The palladium catalyst first activates a C-H bond of one allene. nih.gov This is followed by the insertion of the second allene molecule into the palladium-carbon bond. Subsequent reductive elimination yields the cross-coupled product, a osti.govdendralene, which is a class of acyclic branched conjugated polyenes. nih.gov This strategy avoids the pre-functionalization of substrates typically required in classical cross-coupling reactions. nih.gov

Carbocyclization: Transition metals are highly effective at catalyzing the cyclization of substrates containing multiple unsaturations, such as bisallenes. d-nb.info Palladium-catalyzed carbocyclization of enallenes, for instance, can lead to the selective formation of cyclobutene (B1205218) derivatives through an oxidative borylation process. snnu.edu.cn The reaction proceeds via an olefin insertion into a C-Pd bond, a relatively rare event, and the selectivity can be tuned by the choice of solvent and additives. snnu.edu.cn Similarly, cobalt-catalyzed carbocyclization of 1,5-bisallenes has been developed to afford cis-disubstituted pyrroles with high selectivity. researchgate.net

Hydrofunctionalization: This class of reactions involves the addition of an E-H bond (where E = C, N, O, S) across one of the double bonds of the allene. acs.orgacs.org It is a highly atom-economical method for producing valuable allylic structures. acs.org Metal catalysts, including rhodium, gold, nickel, and palladium, are used to control the regioselectivity of the addition. acs.org For example, rhodium-catalyzed hydroamination of allenes can produce branched allylic amines, often with high enantioselectivity when chiral ligands are employed. osti.govacs.org Similarly, rhodium catalysis can achieve hydroarylation of allenes, forming C-C bonds. acs.org These reactions typically proceed through the formation of a metal-hydride species, which then adds to the allene to generate a metal-π-allyl intermediate that is subsequently attacked by the nucleophile. osti.gov

A key organometallic intermediate in the palladium-catalyzed chemistry of allenes is the π-allylpalladium complex. This intermediate is readily formed by the reaction of an allene with a Pd(0) or Pd(II) source. For this compound, this reactivity has been harnessed in a novel three-component coupling polymerization. In this reaction, the bisallene reacts with an aryl dihalide and a nucleophile (like sodium diethyl malonate) in the presence of a palladium(0) catalyst.

The mechanism involves the oxidative addition of the Pd(0) catalyst to the aryl dihalide, followed by the insertion of one of the allene units of this compound to form a π-allylpalladium intermediate. This electrophilic complex is then attacked by the nucleophile. Repetition of this sequence at both ends of the bisallene and aryl dihalide monomers leads to the formation of a polymer. The interaction of π-allylpalladium halides with conjugated dienes is also known to produce new π-allylpalladium complexes. d-nb.info

| Monomer 1 | Monomer 2 | Nucleophile | Catalyst | Polymer Mₙ | Reference |

| This compound | 4,4'-Diiodobiphenyl (B1208875) | Sodium diethyl malonate | Pd₂(dba)₃/dppe | 11,100 | |

| This compound | 4,4'-Dibromobiphenyl | Sodium diethyl malonate | Pd₂(dba)₃/dppe | 6,300 |

Table 3: Three-Component Coupling Polymerization of this compound via a π-Allylpalladium Complex.

Reactivity with Diverse Chemical Species

The reactivity of this compound is dictated by the unique electronic and structural properties of its allene and alkene functional groups. The allene moieties, with their sp-hybridized central carbon and orthogonal π-systems, are particularly notable for their ability to react with electrophiles, nucleophiles, and radicals.

While specific experimental data on the electrophilic addition to this compound is not extensively documented, the reactivity can be inferred from the well-established behavior of allenes and alkenes. msu.eduwikipedia.org Electrophilic attack on the allene group can occur at either the central sp-hybridized carbon or one of the terminal sp2-hybridized carbons.

Protonation of allenes typically leads to the formation of a vinyl cation or a more stable resonance-stabilized allylic carbocation. fiveable.meopenochem.org For instance, the addition of hydrogen halides (HX) to an allene generally results in the formation of a vinylic halide or an allylic halide. The regioselectivity is governed by the stability of the carbocation intermediate, which is influenced by the substitution pattern of the allene. openochem.org In the case of this compound, protonation at a terminal carbon of the allene would lead to a secondary vinyl cation, whereas protonation of the central carbon would generate a less stable primary carbocation. However, the formation of a resonance-stabilized allylic cation is a key consideration. fiveable.me

Addition of halogens, such as bromine (Br₂), to conjugated dienes is known to produce both 1,2- and 1,4-addition products, often proceeding through a cyclic bromonium ion intermediate. masterorganicchemistry.com For the non-conjugated system in this compound, electrophilic addition would be expected to occur independently at the allene and the isolated double bonds. The reaction with an allene can lead to a variety of halogenated products, with the stereochemistry being dependent on the reaction conditions and the nature of the allene. acs.org

The general outcomes of electrophilic additions to the allene moiety are summarized in the table below.

| Electrophile (E-Nu) | Intermediate | Product Type(s) |

| H-X (e.g., HBr) | Allylic Carbocation | Vinylic Halide, Allylic Halide |

| X₂ (e.g., Br₂) | Cyclic Halonium Ion | Dihaloalkenes |

| H₃O⁺ | Vinylic/Allylic Cation | Enols, Ketones |

Table 1: Predicted Products of Electrophilic Addition to an Allenic Moiety.

Nucleophilic attack on allenes is also a significant area of their chemistry, often facilitated by transition metal catalysts. rsc.orgescholarship.org The central carbon of the allene system is electrophilic in nature and is the typical site for nucleophilic attack. nih.gov This reaction is a powerful tool for the synthesis of functionalized molecules. rsc.org

For this compound, nucleophilic addition would likely occur at the central sp-hybridized carbon of one of the allene units. This can be achieved with a variety of nucleophiles, including alcohols, amines, and carbanions, often under basic conditions or with metal catalysis (e.g., silver or gold). rsc.orgescholarship.org The initial addition of the nucleophile to the central carbon generates a vinylic carbanion, which is then protonated or reacts with an electrophile to yield the final product, typically a substituted alkene.

A summary of potential nucleophilic additions to the allene systems in this compound is presented below.

| Nucleophile (Nu⁻) | Catalyst/Conditions | Product Type |

| R-OH (Alcohols) | Ag(I), Pt(II), Au(I) | Allyl Ethers |

| R-NH₂ (Amines) | Ag(I), Pt(II), Au(I) | Allyl Amines |

| R₂CuLi (Cuprates) | N/A | Substituted Alkenes |

| Enolates | Base (e.g., KOH/DMSO) | Functionalized Alkenes |

Table 2: Predicted Products of Nucleophilic Addition to an Allenic Moiety.

The reaction of allenes with radicals is a versatile method for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The regioselectivity of radical addition to an allene is dependent on the nature of the attacking radical. researchgate.net Carbon-centered radicals tend to add to a terminal carbon of the allene, forming a more stable allylic radical intermediate. researchgate.net Conversely, many heteroatom-centered radicals (e.g., thiyl or stannyl (B1234572) radicals) preferentially add to the central carbon, leading to a vinylic radical. researchgate.net

In the context of this compound, the generation of a radical species in the presence of this molecule could initiate a cascade of reactions. Intramolecular radical cyclization is a powerful synthetic strategy for constructing cyclic compounds. mdpi.comwikipedia.org If a radical were generated on the carbon chain of this compound, it could potentially add to one of the double bonds of the allene or the isolated alkene moieties, leading to the formation of cyclic products. The size of the ring formed would depend on the position of the initial radical and the site of the intramolecular attack.

The general outcomes for radical additions to the allene functional group are outlined in the following table.

| Radical Species | Site of Attack | Intermediate Radical |

| Carbon-centered (e.g., •CF₃) | Terminal Carbon | Allylic Radical |

| Heteroatom-centered (e.g., RS•) | Central Carbon | Vinylic Radical |

Table 3: Regioselectivity of Radical Addition to an Allenic Moiety.

Intramolecular Cyclizations and Annulations

This compound is a substrate for intramolecular reactions, particularly cycloadditions, that can lead to the formation of complex polycyclic systems. The spatial proximity of the two allene groups and the central aliphatic chain allows for unique cyclization pathways.

A notable example is the titanium-catalyzed [6π+2π]-cycloaddition of α,ω-diallenes, such as this compound, with 1,3,5-cycloheptatriene. fiveable.menih.govresearchgate.net This reaction is facilitated by a two-component catalytic system, typically TiCl₄-Et₂AlCl. fiveable.menih.gov In this process, the 1,3,5-cycloheptatriene acts as the 6π component, and one of the allene units of this compound serves as the 2π component.

The reaction proceeds to afford bis(endo-bicyclo[4.2.1]nona-2,4-dienes) that are linked by the polymethylene spacer of the original this compound molecule. fiveable.menih.gov The reaction is reported to produce these bis-adducts in good yields, ranging from 69% to 86%. researchgate.net

| Reactants | Catalyst System | Product | Yield (%) |

| This compound, 1,3,5-Cycloheptatriene | TiCl₄-Et₂AlCl | Bis(endo-bicyclo[4.2.1]nona-2,4-diene) linked by a hexamethylene spacer | 69-78 |

Table 4: Titanium-Catalyzed [6π+2π]-Cycloaddition of this compound. fiveable.me

This type of intramolecular transformation highlights the synthetic utility of this compound as a building block for constructing intricate molecular architectures. The ability of both allene groups to participate in such cycloadditions opens pathways to novel macrocyclic and polycyclic compounds.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of Dodeca-1,2,10,11-tetraene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of its chemical framework can be assembled.

High-resolution ¹H NMR spectroscopy of this compound provides crucial information about the number of different types of protons and their immediate chemical environments. The spectrum is characterized by distinct signals for the allenic, olefinic, and aliphatic protons.

The terminal allenic protons (H-1 and H-12) are expected to resonate in a specific region of the spectrum, typically around 4.5-5.0 ppm, appearing as a triplet due to coupling with the adjacent methylene (B1212753) protons. The internal allenic protons (H-2 and H-11) are deshielded and appear further downfield, often as a multiplet resulting from coupling to both the terminal allenic and neighboring methylene protons. The olefinic protons of the non-conjugated double bonds would likely produce signals in the range of 5.4-5.8 ppm. The methylene protons adjacent to the allenic and olefinic groups will exhibit complex splitting patterns in the aliphatic region of the spectrum, generally between 1.5 and 2.5 ppm.

A hypothetical ¹H NMR data table for this compound is presented below, based on established chemical shift ranges for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1, H-12 | 4.6 - 4.8 | t | ~3.0 |

| H-2, H-11 | 5.0 - 5.3 | m | - |

| H-3, H-10 | 2.0 - 2.2 | m | - |

| H-4, H-9 | 1.4 - 1.6 | m | - |

| H-5, H-8 | 1.3 - 1.5 | m | - |

| H-6, H-7 | 1.2 - 1.4 | m | - |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. A key feature of the ¹³C NMR spectrum is the highly deshielded signal for the central carbons of the allene (B1206475) groups (C-2 and C-11), which typically appear well above 200 ppm. researchgate.net The terminal allenic carbons (C-1 and C-12) resonate at a more moderate downfield shift, generally in the range of 75-90 ppm. The internal sp² carbons of the non-conjugated double bonds would also be found in the downfield region, while the sp³ hybridized methylene carbons will appear in the upfield region of the spectrum.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1, C-12 | 75 - 85 |

| C-2, C-11 | 205 - 215 |

| C-3, C-10 | 30 - 35 |

| C-4, C-9 | 28 - 32 |

| C-5, C-8 | 26 - 30 |

| C-6, C-7 | 24 - 28 |

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of protons within the this compound molecule. nanalysis.com This is particularly important for understanding its conformational preferences in solution. A NOESY experiment detects through-space correlations between protons that are close to each other (typically within 5 Å), irrespective of whether they are directly bonded. columbia.edu

For a flexible acyclic molecule like this compound, NOESY can reveal correlations between protons on different parts of the carbon chain that are brought into close proximity by folding. For instance, correlations might be observed between the allenic protons at one end of the molecule and the methylene or olefinic protons towards the center or the other end, providing insights into the predominant solution-state conformations. These experiments are crucial for building a three-dimensional model of the molecule. huji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification.tubitak.gov.trtubitak.gov.trpsu.edu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. tubitak.gov.trtubitak.gov.trpsu.edu The most characteristic absorption in the IR spectrum of this compound is the asymmetric stretching vibration of the C=C=C bond of the allene groups. This typically appears as a sharp and relatively strong band in the region of 1950-1980 cm⁻¹. tubitak.gov.trtubitak.gov.trpsu.edu The non-conjugated C=C double bonds will show a stretching vibration of medium intensity around 1640-1680 cm⁻¹. orgchemboulder.com Additionally, the C-H stretching vibrations of the sp² hybridized carbons of the allenes and alkenes will be observed just above 3000 cm⁻¹, while the C-H stretches of the sp³ hybridized methylene groups will appear just below 3000 cm⁻¹.

A summary of the expected characteristic IR absorptions is presented in the table below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Allene (C=C=C) | Asymmetric Stretch | 1950 - 1980 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |

| =C-H (Allene/Alkene) | Stretch | 3010 - 3095 | Medium |

| -C-H (Alkane) | Stretch | 2850 - 2960 | Strong |

X-ray Diffraction Studies for Definitive Solid-State Structural Determination

Although no specific crystal structure for this compound has been reported, studies on related brominated tricyclic dodecatetraene derivatives have confirmed the core carbon framework. nih.gov For this compound, obtaining a suitable single crystal would be a critical step. If successful, X-ray analysis would provide invaluable data, including the precise geometry of the allene moieties, the conformation of the dodecane (B42187) chain, and any intermolecular interactions in the solid state. The predicted crystal system would likely be one of the common space groups for organic molecules, such as monoclinic or orthorhombic.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment and Analysis

The allene groups in this compound are chiral centers, meaning the molecule can exist as enantiomers and diastereomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. nih.govchemrxiv.orgacs.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental ECD spectrum of a purified enantiomer of this compound would show characteristic Cotton effects (positive or negative peaks) corresponding to its electronic transitions. To assign the absolute configuration (R or S) to each allene center, the experimental spectrum is typically compared to a theoretically calculated spectrum. nih.gov Time-dependent density functional theory (TD-DFT) is a common computational method used for this purpose. nih.gov By calculating the expected ECD spectra for both the R and S enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute stereochemistry. The chiroptical properties of allenes are often intense, making ECD a particularly suitable technique for their stereochemical analysis. nih.govchemrxiv.orgacs.org

Computational and Theoretical Chemistry Studies of Dodeca 1,2,10,11 Tetraene Systems

Quantum Chemical Investigations of Reactivity and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like Dodeca-1,2,10,11-tetraene, which features two terminal allene (B1206475) groups. These methods provide insights into the molecule's stability, reactivity, and electronic characteristics from first principles.

Density Functional Theory (DFT) Calculations for Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometry and various electronic properties. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry).

This analysis would involve calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. The unique allenic groups (C=C=C) would be of particular interest, with calculations revealing the precise bond lengths of the cumulated double bonds and the orthogonality of the substituents at each end. Furthermore, DFT provides crucial electronic data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (Note: The following data is for illustrative purposes only and does not represent published results.)

| Parameter | C1=C2 Bond Length (Å) | C2=C3 Bond Length (Å) | C10=C11 Bond Length (Å) | C11=C12 Bond Length (Å) | C-C Single Bond (Å) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Value | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Ab Initio Molecular Orbital Studies

Ab initio (from the beginning) molecular orbital methods are a class of quantum chemistry methods that are not based on any experimental data. These calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous theoretical approach to studying molecular systems.

For this compound, ab initio studies would offer a complementary perspective to DFT. They would be used to calculate the molecule's total energy, orbital energies, and electron distribution. Visualizing the molecular orbitals would help in understanding the nature of the π-systems within the two allene moieties and how they might interact electronically through the saturated carbon chain. These studies are crucial for validating the results obtained from DFT and for providing a more detailed picture of the electronic structure.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out potential reaction mechanisms. For this compound, this would involve studying reactions such as cycloadditions, electrophilic additions to the allene groups, or pericyclic reactions.

Theoretical calculations would be used to locate the structures of transition states—the highest energy points along a reaction coordinate. By determining the energy of these transition states relative to the reactants, the activation energy (energy barrier) for a proposed reaction can be calculated. This information is key to predicting the feasibility and rate of a chemical reaction. For instance, the mechanism of dimerization or oligomerization involving the terminal allene groups could be investigated, providing insights into the molecule's stability and potential for polymerization.

Table 2: Illustrative Transition State Analysis for a Hypothetical Reaction of this compound (Note: The following data is for illustrative purposes only and does not represent published results.)

| Reaction Coordinate | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Dimerization | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Electrophilic Addition | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Conformational and Configurational Property Analysis

The long, flexible eight-carbon chain connecting the two terminal allene groups in this compound allows for a large number of possible three-dimensional arrangements, or conformations. A thorough conformational analysis is essential for understanding the molecule's physical and chemical properties.

Computational methods would be used to perform a systematic search for different low-energy conformers. This involves rotating the single bonds in the carbon chain and calculating the energy of each resulting structure. The result is a potential energy surface that identifies the most stable conformers (energy minima). Furthermore, due to the stereochemistry of the allene groups, different configurational isomers (diastereomers) are possible. Theoretical calculations would determine the relative stabilities of these isomers.

Table 3: Example of Conformational Energy Analysis for this compound (Note: The following data is for illustrative purposes only and does not represent published results.)

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Anti | Data Not Available | Data Not Available | Data Not Available |

| Gauche 1 | Data Not Available | Data Not Available | Data Not Available |

| Gauche 2 | Data Not Available | Data Not Available | Data Not Available |

Molecular Mechanics and Semi-Empirical Approaches in Ligand-Metal Interactions

The allene functional groups in this compound can act as ligands, coordinating to metal centers. This interaction is of interest in the field of organometallic chemistry and catalysis. While quantum mechanical methods like DFT provide high accuracy, they can be computationally expensive for large systems involving metal complexes.

Molecular mechanics and semi-empirical methods offer a faster, albeit less rigorous, approach. Molecular mechanics uses classical physics (force fields) to model the interactions between atoms, making it suitable for studying the conformational behavior of the ligand upon binding to a metal. Semi-empirical methods use a simplified quantum mechanical approach with some parameters derived from experimental data, allowing for the study of electronic effects in ligand-metal bonding in a computationally efficient manner. These methods would be particularly useful for an initial screening of how this compound might bind to different transition metals and the resulting geometry of the complex.

Applications of Dodeca 1,2,10,11 Tetraene in Advanced Organic Synthesis

Polymerization Reactions for Novel Material Development

The presence of two reactive allene (B1206475) moieties makes dodeca-1,2,10,11-tetraene an intriguing monomer for the development of novel polymers. Research has demonstrated its successful polymerization through a palladium-catalyzed three-component coupling reaction.

In a notable study, this compound was polymerized with aryl dihalides and a nucleophile, such as sodium diethyl malonate, in the presence of a palladium(0) catalyst. acs.org This reaction proceeds in 1,4-dioxane (B91453) at 80°C and yields a polymer with a significant molecular weight. acs.org The resulting polymer's structure, confirmed by 1H-NMR, 13C-NMR, and IR spectroscopy, features double bonds in the backbone, predominantly with an E-isomeric configuration. acs.org The degree of polymerization was found to be influenced by the concentration of the palladium catalyst. acs.org

Table 1: Palladium-Catalyzed Three-Component Polymerization of this compound

| Monomers | Catalyst | Nucleophile | Solvent | Temperature (°C) | Polymer Yield (%) |

|---|---|---|---|---|---|

| This compound, 4,4'-Diiodobiphenyl (B1208875) | Palladium(0) | Sodium diethyl malonate | 1,4-Dioxane | 80 | 97 |

Data sourced from a novel palladium(0)-catalyzed three-component coupling polymerization study. acs.org

This polymerization method opens avenues for creating novel materials with potentially interesting optical and electronic properties due to the conjugated systems formed in the polymer backbone. The versatility of this approach is further highlighted by the ability to use different aryl dihalides to tune the polymer's properties. acs.org

Construction of Complex Carbocyclic and Heterocyclic Frameworks

The dual allene functionality of this compound provides a powerful tool for the construction of intricate carbocyclic and heterocyclic systems through cycloaddition reactions. The spatial separation of the two allene groups allows for both intermolecular and intramolecular transformations, leading to a variety of complex molecular architectures.

One of the key reaction types is the intramolecular Diels-Alder cycloaddition, where the diene and dienophile are part of the same molecule, leading to fused or bridged polycyclic systems. wikipedia.org While specific examples with this compound are not extensively documented, the principles of intramolecular cycloadditions of diallenes are well-established and suggest its high potential in this area. beilstein-journals.org Such reactions are known to produce complex scaffolds with high stereoselectivity. wikipedia.org

Furthermore, the synthesis of various heterocyclic compounds often utilizes precursors with functionalities that can be derived from allenes. nih.govrsc.orgopenmedicinalchemistryjournal.comchim.it The reactivity of the allene groups in this compound allows for their conversion into suitable functionalities for subsequent cyclization reactions, enabling the construction of a wide array of heterocyclic frameworks.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant(s) | Potential Product Type |

|---|---|---|

| Intramolecular [4+2] Cycloaddition | This compound (after isomerization of one allene to a conjugated diene) | Fused or Bridged Bicyclic Systems |

| Intermolecular [4+2] Cycloaddition | This compound (as diene) with a dienophile | Adducts for further functionalization |

| [3+2] Cycloaddition | This compound with a 1,3-dipole | Five-membered heterocyclic rings |

This table is based on established reactivity of allenes and diallenes. wikipedia.orgbeilstein-journals.org

Synthesis of Functionalized Dendralene Architectures

Dendralenes, which are acyclic cross-conjugated polyenes, are of significant interest due to their applications in the synthesis of complex molecules and materials. wikipedia.orgchemistryviews.org The dimerization of allenes has emerged as a powerful strategy for the synthesis of acs.orgdendralenes. chemistryviews.orgacs.orgacs.orgnih.gov

Recent research has demonstrated the ruthenium-catalyzed intermolecular dimerization of unactivated 1,1-disubstituted allenes to produce densely substituted acs.orgdendralenes under mild conditions. acs.orgacs.orgnih.gov This method offers high efficiency and stereocontrol. acs.orgacs.orgnih.gov Given that this compound possesses two terminal allene units, it can be envisioned as a substrate for similar catalytic processes, potentially leading to the formation of novel, higher-order dendralene-like structures or polymers with dendralene motifs.

Palladium-catalyzed oxidative C-C bond-forming cascade reactions of allenes have also been developed for the synthesis of functionalized cross-conjugated polyenes. nih.govdiva-portal.orgacs.org These reactions provide a pathway to complex polyene scaffolds that are otherwise difficult to access. nih.govacs.org The application of such methodologies to this compound could unlock new synthetic routes to unique dendralene architectures.

Table 3: Methods for Dendralene Synthesis from Allene Precursors

| Catalytic System | Allene Substrate Type | Product | Reference |

|---|---|---|---|

| Ruthenium Catalyst | Unactivated 1,1-disubstituted allenes | Densely substituted acs.orgdendralenes | chemistryviews.orgacs.orgacs.orgnih.gov |

This compound as a Core Building Block for Diverse Molecular Scaffolds

The unique chemical reactivity of this compound positions it as a versatile core building block for the synthesis of a wide range of molecular scaffolds. Its ability to undergo tandem reactions, where multiple bond-forming events occur in a single pot, makes it an efficient starting material for generating molecular complexity. rsc.orgconicet.gov.ardtu.dkmdpi.comnih.gov

The presence of two allene groups allows for sequential or simultaneous reactions, leading to the construction of sp3-rich polycyclic structures. rsc.orgdtu.dk For instance, a sequential pericyclic reaction of ene-diallenes has been shown to be an efficient route to the steroid skeleton, highlighting the potential of diallenes in the synthesis of biologically relevant molecules. figshare.comacs.org

The flexible six-carbon linker between the allene moieties in this compound can influence the regioselectivity and stereoselectivity of these tandem reactions, offering a handle to control the final architecture of the resulting scaffolds. This makes it a valuable tool for creating libraries of diverse and complex molecules for applications in drug discovery and materials science. rsc.orgconicet.gov.ardtu.dk

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium diethyl malonate |

| 4,4'-Diiodobiphenyl |

| acs.orgDendralene |

Future Research Directions and Emerging Paradigms in Bisallene Chemistry

Development of Next-Generation Catalytic Systems for Precise Transformations

The synthesis of allenes, and by extension bisallenes, has been significantly advanced by the development of catalytic methods. acs.org However, the demand for even more efficient and selective catalysts continues to grow, particularly for the synthesis of axially chiral allenes, which are valuable building blocks in asymmetric synthesis. acs.orgrsc.org Future research will likely focus on the design and application of "next-generation" catalytic systems that offer unprecedented levels of precision and control over the reactivity of bisallenes.

A key area of development will be in the realm of asymmetric catalysis . While significant progress has been made in the metal-catalyzed asymmetric synthesis of chiral allenes, challenges remain. rsc.orgresearchgate.net The development of new chiral ligands and catalyst systems will be crucial for achieving high enantioselectivity in a wider range of bisallene transformations. rsc.orgrsc.org This includes the use of cooperative catalytic systems, such as the Cu/Pd-catalyzed 1,4-arylboration of 1,3-enynes, which has shown promise in the enantioselective synthesis of multisubstituted allenes. dntb.gov.ua

Furthermore, the exploration of catalysts based on different transition metals beyond the commonly used palladium and rhodium is expected to yield novel reactivity and selectivity. For instance, cobalt-catalyzed reactions have shown potential for the regio- and diastereoselective carbocyclization/arylation of 1,5-bisallenes. researchgate.net The use of N-heterocyclic carbene (NHC) ligands is also a promising avenue, as they form strong bonds with metal centers and their electronic and steric properties can be readily tuned. acs.org

The development of atomically-precise catalysts , including single-atom and dual-atom catalysts, represents another frontier. sciopen.com These catalysts, supported on various materials, could offer exceptional activity and selectivity by providing well-defined active sites. sciopen.comanl.gov Understanding the electronic communication between the active site and the support will be key to controlling the catalytic performance. anl.gov

Finally, the quest for more sustainable catalytic systems will drive research towards the use of earth-abundant metals and the development of heterogeneous catalysts that can be easily recovered and recycled. diva-portal.org The use of biocatalysts, or enzymes, also presents a green alternative for chemical transformations, offering high selectivity under mild reaction conditions. europa.eu

Table 1: Promising Catalytic Systems for Future Bisallene Transformations

| Catalytic System | Potential Advantages | Key Research Focus |

| Asymmetric Metal Catalysis | High enantioselectivity for chiral bisallenes. rsc.orgrsc.org | Development of novel chiral ligands and bimetallic systems. dntb.gov.ua |

| Cobalt Catalysis | Unique regioselectivity and diastereoselectivity in cyclizations. researchgate.net | Exploring a broader scope of cobalt-catalyzed bisallene reactions. |

| NHC-Metal Complexes | Tunable steric and electronic properties for enhanced control. acs.org | Design of novel NHC ligands for specific bisallene transformations. |

| Atomically-Precise Catalysts | High atom utilization and potentially superior selectivity. sciopen.com | Synthesis and characterization of well-defined single- and dual-atom catalysts. |

| Biocatalysis | Environmentally friendly, high selectivity under mild conditions. europa.eu | Discovery and engineering of enzymes for bisallene modifications. |

Exploration of Unconventional Reactivity Modes

The unique structural and electronic properties of bisallenes make them ideal substrates for exploring unconventional reactivity modes. Future research will likely move beyond traditional cycloaddition and isomerization reactions to uncover novel transformations that can lead to the rapid construction of molecular complexity.

One area of focus will be the investigation of cascade reactions , where a single catalytic event triggers a series of bond-forming transformations. Rhodium-catalyzed cycloisomerization/Diels-Alder cascades of 1,5-bisallenes have already demonstrated the potential of this approach for synthesizing polycyclic heterocycles. tesisenred.net Further exploration of different catalysts and dienophiles could lead to a wide variety of complex molecular architectures. beilstein-journals.org

The development of chemodivergent reactions , where the outcome of the reaction can be switched between different products by tuning the catalyst or reaction conditions, is another exciting prospect. For example, the choice between heterogeneous and homogeneous palladium catalysts has been shown to influence the oxidative cascade reactions of enallenols. diva-portal.org Applying this concept to bisallenes like dodeca-1,2,10,11-tetraene could provide access to a diverse range of products from a single starting material.

Furthermore, the polar reactivity of bisallenes remains relatively underexplored. beilstein-journals.org Investigations into reactions involving ionic intermediates, such as lithiation followed by quenching with electrophiles, hydrohalogenation, and halogenation, could reveal new synthetic pathways to functionalized derivatives. beilstein-journals.org The reaction of bisallenes with polar reagents like chlorosulfonyl isocyanate to form β-lactams highlights the potential of this approach. beilstein-journals.org

The study of metal-induced reactions will also continue to be a fruitful area of research. beilstein-journals.org The interaction of bisallenes with various transition metals can lead to a diverse array of transformations, including cycloisomerizations and cycloadditions. beilstein-journals.org For instance, a new cycloisomerization pattern of 1,5-bisallenes has been observed that is dependent on the catalyst and substituents, leading to the formation of seven-membered cross-conjugated trienes. acs.org

Finally, the synthesis and reactivity of bisallenes incorporated into unique molecular frameworks , such as those connected by cyclic spacer groups or containing heteroatoms, will likely lead to the discovery of novel chemical behavior. beilstein-journals.org

Advanced Computational Prediction and Design of Bisallene-Based Molecules

The synergy between experimental and computational chemistry is becoming increasingly crucial in modern organic synthesis. For bisallene chemistry, advanced computational methods will play a pivotal role in predicting the properties and reactivity of these molecules, as well as in the rational design of new experiments and catalysts.

Density Functional Theory (DFT) calculations are already being used to rationalize the mechanisms of bisallene reactions. For example, DFT studies have been employed to understand the preference for the trans-fusion over the cis-fusion in the Rh(I)-catalyzed [2 + 2 + 2] cycloaddition of 1,5-bisallenes and alkynes. acs.org Future research will likely involve more sophisticated computational models to predict reaction outcomes with greater accuracy, including stereoselectivity and regioselectivity.

Computational chemistry can also be used to design novel bisallene-based molecules with specific desired properties. By modeling the electronic and steric characteristics of different bisallene architectures, researchers can identify promising candidates for applications in materials science or as ligands in catalysis. For instance, the design of tetraenes with specific methylation patterns has been guided by the desire to probe the active sites of catalytic antibodies. nih.gov

Furthermore, computational screening can accelerate the discovery of new catalysts for bisallene transformations. By calculating the energy barriers for different catalytic cycles with various ligands and metal centers, researchers can identify the most promising candidates for experimental investigation. This approach can significantly reduce the time and resources required for catalyst development.

The prediction of spectroscopic properties, such as NMR and IR spectra, through computational methods will also be invaluable for the characterization of new and complex bisallene derivatives. This is particularly important for distinguishing between different isomers that may be formed in a reaction. beilstein-journals.org

Table 2: Applications of Computational Chemistry in Bisallene Research

| Application | Description | Impact |

| Mechanistic Elucidation | Using methods like DFT to understand reaction pathways and transition states. acs.org | Rationalizing observed selectivity and guiding reaction optimization. |

| Molecular Design | Predicting the properties of novel bisallene structures for specific applications. nih.gov | Accelerating the discovery of new functional molecules. |

| Catalyst Screening | Computationally evaluating the performance of potential catalysts before synthesis. | Reducing experimental effort and cost in catalyst development. |

| Spectroscopic Prediction | Calculating spectroscopic data to aid in the characterization of new compounds. beilstein-journals.org | Facilitating the identification and structural assignment of products. |

Integration with Green Chemistry and Sustainable Synthesis Principles

The principles of green chemistry are increasingly influencing the direction of chemical research, and the field of bisallene chemistry is no exception. Future efforts will focus on developing more sustainable and environmentally benign methods for the synthesis and transformation of bisallenes.

A key aspect of this will be the development of atom-economical reactions . univie.ac.at Reactions that incorporate all or most of the atoms from the starting materials into the final product are highly desirable as they minimize waste. univie.ac.at Many reactions of bisallenes, such as cycloadditions and isomerizations, are inherently atom-economical. beilstein-journals.org Future research will aim to expand the repertoire of such reactions. For example, the ruthenium-catalyzed synthesis of conjugated tetraenes from butadiene and alkynes is a highly atom-economical process that produces no waste. chemeurope.com

The use of catalysis is a cornerstone of green chemistry, as it can replace stoichiometric reagents and reduce energy consumption. diva-portal.org The development of highly efficient and recyclable catalysts, including heterogeneous catalysts and biocatalysts, will be a major focus. diva-portal.orgeuropa.eu Homogeneous palladium(II)-catalyzed transformations of allenes can be carried out under aerobic conditions using oxygen as the stoichiometric oxidant, which is a greener alternative to many traditional oxidation methods. diva-portal.org

Minimizing the use of hazardous solvents and reagents is another important principle of green chemistry. Research into performing bisallene reactions in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, will be a significant area of investigation.

The use of renewable starting materials is also a key goal. While this compound is typically derived from petrochemical sources, future research may explore pathways to synthesize bisallenes from biomass or other renewable feedstocks.

Expanding the Scope of Synthetic Utility for Biologically Relevant Scaffolds

A major driving force for future research in bisallene chemistry will be the application of these unique building blocks in the synthesis of biologically active molecules and complex natural products. The ability of bisallenes to undergo a variety of transformations that rapidly build molecular complexity makes them attractive substrates for medicinal and synthetic chemists.

The axial chirality of many allenes is a feature that can be exploited in the synthesis of enantiopure pharmaceuticals. acs.orgrsc.org The development of efficient asymmetric syntheses of chiral allenes and bisallenes will therefore be crucial for their application in medicinal chemistry. rsc.orgresearchgate.net

Bisallenes can serve as precursors to a wide range of molecular scaffolds found in natural products and bioactive compounds. For example, rhodium-catalyzed hydroamination of bis(allenes) has been used for the enantioselective synthesis of chiral crown ethers, which have applications in phase transfer catalysis and molecular recognition. researchgate.net

The cyclization reactions of bisallenes are particularly powerful for constructing cyclic and polycyclic systems. researchgate.nettesisenred.net These ring systems are common motifs in many natural products. For instance, rhodium-catalyzed cycloisomerization/Diels-Alder cascades of 1,5-bisallenes provide access to polycyclic heterocycles. tesisenred.net Further development of these and other cyclization strategies will expand the range of complex scaffolds that can be accessed from bisallenes.

The synthesis of molecules with specific biological functions, such as enzyme inhibitors or molecular probes, will also be a key area of research. For instance, tetraenes with tailored substitution patterns have been synthesized to probe the active sites of catalytic antibodies. nih.gov

The integration of bisallene chemistry with other modern synthetic methods, such as C-H activation and photoredox catalysis, will likely lead to novel and efficient routes to biologically relevant molecules. nih.govfrontiersin.org The ability to selectively functionalize otherwise unreactive C-H bonds is a powerful tool for streamlining synthetic sequences. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.